molecular formula C10H9N3O B13199122 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Cat. No.: B13199122
M. Wt: 187.20 g/mol
InChI Key: SYCHAUTYSSIBOD-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H9N3O It is a derivative of nicotinaldehyde, featuring a pyrazole ring substituted at the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and solvent to ensure the desired regioisomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinic acid.

    Reduction: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring and the aldehyde group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-6-10(5-12-13)9-2-8(7-14)3-11-4-9/h2-7H,1H3

InChI Key

SYCHAUTYSSIBOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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